2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(4-Butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 4-butoxyphenyl group at position 2 and a 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group at position 4. The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets, while the 2-methoxy substituent on the phenyl ring may influence steric and electronic interactions .
Properties
Molecular Formula |
C26H25N5O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H25N5O4/c1-3-4-15-34-19-11-9-18(10-12-19)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-35-24)20-7-5-6-8-23(20)33-2/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
MEKFKXBKSXJNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
- Synthesis of the Pyrazolo[1,5-a]pyrazinone Core:
- Start with a suitable precursor, such as 4-butoxyaniline.
- React it with an appropriate reagent (e.g., acetic anhydride) to form the pyrazolo[1,5-a]pyrazinone core.
- Introduction of the Oxadiazole Ring:
- Synthesize the oxadiazole ring by reacting 2-methoxybenzohydrazide with a suitable carboxylic acid derivative (e.g., acetic acid).
- Combine the pyrazolo[1,5-a]pyrazinone core and the oxadiazole ring using a coupling agent (e.g., DCC or EDC) to form the final compound.
- Industrial Production Methods:
- Large-scale production typically involves optimized reaction conditions, efficient purification methods, and quality control to ensure high yields and purity.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution Reactions: The butoxyphenyl group can be substituted under appropriate conditions.
Common Reagents: Reagents like sodium hydride, Grignard reagents, and various acids/bases are used in its synthesis.
Major Products: The desired compound itself is the major product.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives. The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(4-butoxyphenyl)-... | M. tuberculosis | 87% |
| Reference Drug (Rifampicin) | M. tuberculosis | 98% |
This data indicates that while the compound is less effective than established antibiotics, it holds promise as a lead compound for further modifications aimed at enhancing its efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Research indicates that pyrazolo derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | 2-(4-butoxyphenyl)-... | 27.3 |
| HCT-116 | Related Compound | 6.2 |
These findings suggest that the compound exhibits significant cytotoxicity against cancer cells, supporting its potential as an anticancer agent.
Study 1: Antituberculosis Activity
In a comprehensive study on the antituberculosis activity of pyrazolo derivatives, researchers synthesized several compounds and evaluated their efficacy against M. tuberculosis . The compound in focus was found to be less effective than rifampicin but showed promise as a lead compound for further modifications.
Study 2: Cytotoxicity Against Cancer Cells
Another study investigated the cytotoxic effects of various pyrazolo compounds on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 cells, supporting its potential as an anticancer agent.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Moieties: Replacement of oxazole (e.g., in ) with 1,2,4-oxadiazole (target compound, ) may enhance metabolic stability and target selectivity due to the oxadiazole’s stronger dipole moment and hydrogen-bonding capacity .
Substituent Effects :
- The 4-butoxyphenyl group at position 2 provides increased lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy), which could improve membrane permeability but may reduce solubility .
- Chlorine substitution (as in ) enhances electrophilicity and may improve cytotoxicity, whereas methoxy groups favor metabolic stability .
Biological Activity
The compound 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a derivative belonging to the pyrazolo[1,5-a]pyrazin family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyrazin derivatives with substituted aryl groups. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction are employed to confirm the structural integrity of the synthesized compounds.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Microwave-assisted synthesis | Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate + amine | Variable |
| 2 | Heating | Pyrazolo[1,5-a]pyrazin derivatives + aryl isothiocyanates | Variable |
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin, including the compound , exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer), H322 (lung cancer), and H1299 (lung cancer) cells.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells:
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce a G1-phase arrest in A549 cells, leading to inhibited proliferation .
- Induction of Apoptosis : The same compounds can trigger apoptotic pathways in H1299 and H322 cells .
Structure-Activity Relationship (SAR)
The effectiveness of pyrazolo[1,5-a]pyrazin derivatives is often influenced by their substituents. For example:
- Compounds with halogenated phenyl groups demonstrate enhanced inhibitory effects on cancer cell proliferation compared to those without such substitutions .
Table 2: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3o | A549 | 6.2 | Induces autophagy |
| 3e-h | H322 | Variable | G1-phase arrest |
| 3e-h | H1299 | Variable | Induces apoptosis |
Study 1: Anticancer Activity Evaluation
In a study conducted on various pyrazolo[1,5-a]pyrazin derivatives, it was found that compounds with specific substitutions showed promising results against A549 lung cancer cells. The most effective compound was noted for its ability to modulate autophagy pathways .
Study 2: Comparative Analysis
Another study compared the efficacy of multiple derivatives against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard treatments like cisplatin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
